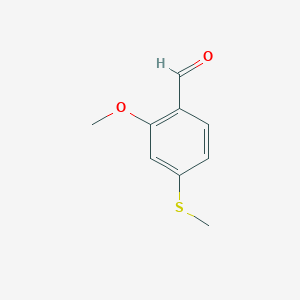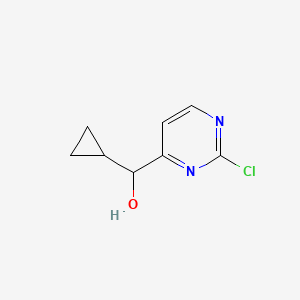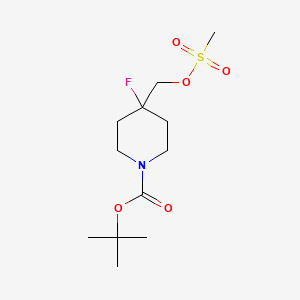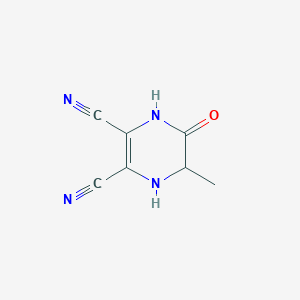
2-methoxy-4-(methylsulfanyl)benzaldehyde
Übersicht
Beschreibung
2-methoxy-4-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C9H10O2S It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with methylthiobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound may involve the use of specialized catalysts and optimized reaction conditions to ensure high efficiency and yield. For example, the SZTA catalyst, prepared by mixing titanium tetrachloride (TiCl4) and zirconium oxychloride (ZrOCl2-8H2O), can be used in an autoclave with thioanisole to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-4-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methylthio groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-Methoxy-4-(methylthio)benzoic acid.
Reduction: 2-Methoxy-4-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-(methylsulfanyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the methoxy and methylthio groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxybenzaldehyde
- 4-(Methylthio)benzaldehyde
- 2-Methoxybenzaldehyde
Uniqueness
2-methoxy-4-(methylsulfanyl)benzaldehyde is unique due to the presence of both methoxy and methylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of electronic and steric effects, which can influence its behavior in chemical reactions and biological systems .
Eigenschaften
Molekularformel |
C9H10O2S |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
2-methoxy-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-11-9-5-8(12-2)4-3-7(9)6-10/h3-6H,1-2H3 |
InChI-Schlüssel |
REXVKPKYKSEXRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)SC)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenzo[b,d]thiophene-2-sulfonyl chloride](/img/structure/B8639707.png)

![4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B8639715.png)

![4-[(4-Hydroxycyclohexyl)amino]-3-nitrobenzonitrile](/img/structure/B8639722.png)


![N-[4-(Hydroxymethyl)benzyl]acetamide](/img/structure/B8639735.png)


